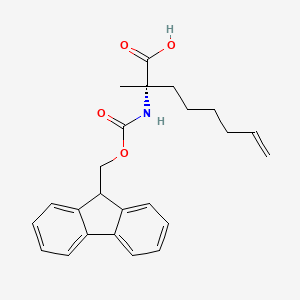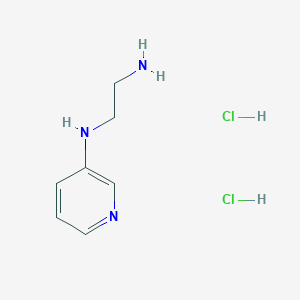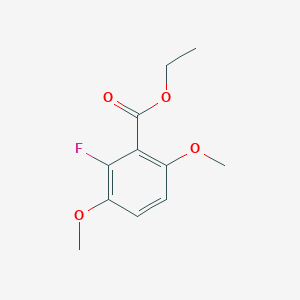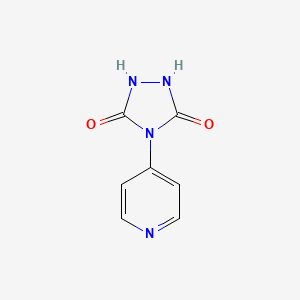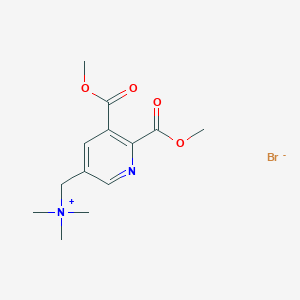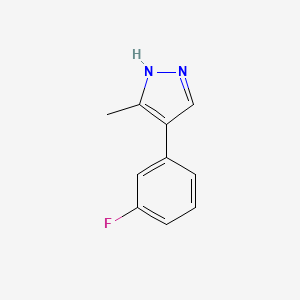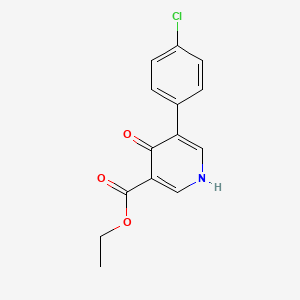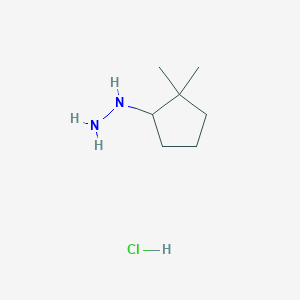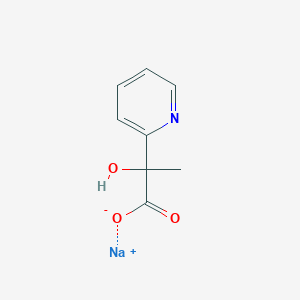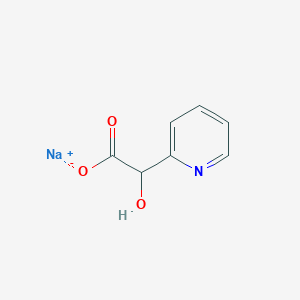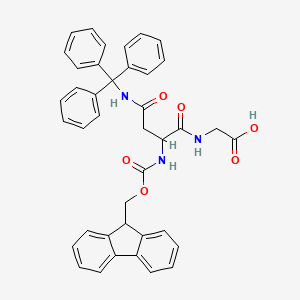
Fmoc-Asn(Trt)-Gly-OH
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of Fmoc-Asn(Trt)-Gly-OH is C38H32N2O5 , with a molecular weight of approximately 596.67 g/mol . Its chemical structure consists of the Fmoc group attached to the amino group of asparagine (Asn), which is further safeguarded by the trityl (Trt) group.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
1. Application in Solid Phase Peptide Synthesis
Fmoc-Asn(Trt)-Gly-OH plays a crucial role in solid-phase peptide synthesis (SPPS). A study by Shapiro et al. (1996) demonstrated the use of Fmoc and Alloc strategies in the synthesis of serine phosphopeptides, highlighting the importance of Fmoc-based synthesis in developing peptides for research into diseases like Alzheimer's. This approach is essential for creating specific peptide sequences that are otherwise difficult to obtain through traditional methods (Shapiro et al., 1996).
2. Use in Glycopeptide Synthesis
The compound is also instrumental in the synthesis of glycopeptides. Otvos et al. (1990) discussed the use of a reagent similar to Fmoc-Asn(Trt)-Gly-OH for synthesizing N-glycosylated peptides, which are pivotal in studying T cell epitopes and immune responses. This area of research is significant for understanding and developing treatments for various diseases, particularly those involving immune system dysfunction (Otvos et al., 1990).
3. Role in Aspartimide Formation Study
Another important application is in the study of aspartimide formation, a side reaction in peptide synthesis. Yang et al. (1994) investigated aspartimide formation during Fmoc-based synthesis, demonstrating the critical role of Fmoc-Asn(Trt)-Gly-OH in understanding and mitigating side reactions in peptide synthesis. This research is valuable for improving peptide synthesis techniques, particularly for complex peptides (Yang et al., 1994).
4. In Peptide Synthesis Enhancement Techniques
The compound is also used in enhancing peptide synthesis techniques. A study by Han et al. (1996) explored new protecting groups for asparagine and glutamine in Fmoc solid-phase peptide synthesis, showing how variations in peptide synthesis methods can lead to improved outcomes and purer peptides (Han et al., 1996).
Propiedades
IUPAC Name |
2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H35N3O6/c44-36(43-40(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)24-35(38(47)41-25-37(45)46)42-39(48)49-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,41,47)(H,42,48)(H,43,44)(H,45,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOXWBJMZIUSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H35N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn(Trt)-Gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2,2-Difluoro-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B1449320.png)
![6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1449321.png)
![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1449323.png)
